molecular formula C32H41N5O5S2 B1664228 A-385358

A-385358

Cat. No.: B1664228
M. Wt: 639.8 g/mol
InChI Key: DWEHITNKTMMZBR-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-385358 is a selective inhibitor of B-cell lymphoma-extra large (Bcl-XL) and B-cell lymphoma 2 (Bcl-2) proteins. It has been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells by inhibiting these anti-apoptotic proteins .

Mechanism of Action

Target of Action

A-385358, also known as N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide or Phenylpiperidine, 1a, is a selective inhibitor of Bcl-XL . The primary targets of this compound are the Bcl-XL and Bcl-2 proteins, with Ki values of 0.80 nM and 67 nM respectively . These proteins are members of the Bcl-2 family and play crucial roles in the regulation of apoptosis, contributing to cell survival .

Mode of Action

This compound interacts with its targets, Bcl-XL and Bcl-2, by binding to them selectively . This interaction inhibits the function of these proteins, leading to changes in the cell’s apoptotic processes . The compound has a greater affinity for the Bcl-XL protein compared to Bcl-2 .

Biochemical Pathways

The inhibition of Bcl-XL and Bcl-2 by this compound affects the apoptosis pathway . This results in an increase in caspase-3 activity and stimulates the release of cytochrome c from mitochondria . These changes lead to cell death, particularly in cells that are dependent on Bcl-XL for survival .

Result of Action

The result of this compound’s action is cell death, particularly in cells that are dependent on Bcl-XL for survival . This is achieved through the increase in caspase-3 activity and the release of cytochrome c from mitochondria, leading to apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by other agents such as paclitaxel . .

Preparation Methods

The synthesis of A-385358 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One method involves the reaction of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid with 3-nitrobenzenesulfonyl chloride to form an intermediate, which is then reacted with ®-3-dimethylamino-1-[(phenylsulfanyl)methyl]propylamine to yield this compound . Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.

Chemical Reactions Analysis

A-385358 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: The nitro group in this compound can be reduced to an amino group using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, under suitable conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

A-385358 has several scientific research applications:

Comparison with Similar Compounds

A-385358 is compared with other Bcl-XL inhibitors such as:

This compound is unique due to its selective inhibition of Bcl-XL over Bcl-2, making it a valuable tool in studying the specific roles of these proteins in apoptosis .

Properties

IUPAC Name

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEHITNKTMMZBR-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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